molecular formula C12H7Cl2NO2 B1350590 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride CAS No. 51362-50-6

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride

Cat. No.: B1350590
CAS No.: 51362-50-6
M. Wt: 268.09 g/mol
InChI Key: CAEKTJMKOZHNPM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is a chemical compound with the molecular formula C12H7Cl2NO2. It is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a chlorophenoxy group attached to a pyridine ring, which is further connected to a carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride typically involves the reaction of 2-(4-chlorophenoxy)pyridine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

2-(4-Chlorophenoxy)pyridine+Thionyl chloride2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-(4-Chlorophenoxy)pyridine} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-(4-Chlorophenoxy)pyridine+Thionyl chloride→2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Coupling reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.

    Hydrolysis: Water or aqueous bases are used to hydrolyze the carbonyl chloride group.

    Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.

Major Products Formed

    Amides and esters: Formed from nucleophilic substitution reactions.

    Carboxylic acids: Formed from hydrolysis reactions.

    Biaryl compounds: Formed from coupling reactions.

Scientific Research Applications

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: In the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: As an intermediate in the production of drugs and therapeutic agents.

    Industry: In the manufacture of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. In coupling reactions, the compound acts as a substrate for palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3-carbonyl chloride: Similar structure but lacks the chlorophenoxy group.

    4-Chlorophenoxyacetic acid: Contains a chlorophenoxy group but lacks the pyridine ring and carbonyl chloride group.

    2-(4-Chlorophenoxy)benzoic acid: Similar structure but contains a benzoic acid group instead of a pyridine ring.

Uniqueness

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is unique due to the combination of its chlorophenoxy group, pyridine ring, and carbonyl chloride group. This unique structure imparts specific reactivity and applications in organic synthesis and research.

Properties

IUPAC Name

2-(4-chlorophenoxy)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEKTJMKOZHNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379259
Record name 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51362-50-6
Record name 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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